PF-06842874

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

2516247-98-4 |

|---|---|

分子式 |

C21H27N3O4 |

分子量 |

385.5 g/mol |

IUPAC 名称 |

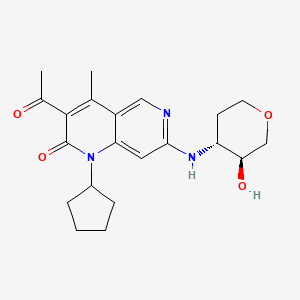

3-acetyl-1-cyclopentyl-7-[[(3S,4R)-3-hydroxyoxan-4-yl]amino]-4-methyl-1,6-naphthyridin-2-one |

InChI |

InChI=1S/C21H27N3O4/c1-12-15-10-22-19(23-16-7-8-28-11-18(16)26)9-17(15)24(14-5-3-4-6-14)21(27)20(12)13(2)25/h9-10,14,16,18,26H,3-8,11H2,1-2H3,(H,22,23)/t16-,18-/m1/s1 |

InChI 键 |

PITORJXKOJWMTN-SJLPKXTDSA-N |

手性 SMILES |

CC1=C(C(=O)N(C2=CC(=NC=C12)N[C@@H]3CCOC[C@H]3O)C4CCCC4)C(=O)C |

规范 SMILES |

CC1=C(C(=O)N(C2=CC(=NC=C12)NC3CCOCC3O)C4CCCC4)C(=O)C |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to PF-06842874: A Discontinued CDK4/6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06842874 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). Developed by Pfizer, it reached Phase 1 clinical trials for the treatment of pulmonary arterial hypertension before its discontinuation. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental context for this compound. Due to its discontinued status, some data presented is representative of the broader class of CDK4/6 inhibitors.

Chemical Structure and Properties

This compound is a derivative of 1,6-naphthyridin-2-one. Its detailed chemical identifiers and properties are summarized below.

| Property | Value |

| IUPAC Name | 3-acetyl-1-cyclopentyl-7-{[(3S,4R)-3-hydroxyoxan-4-yl]amino}-4-methyl-1,6-naphthyridin-2-one |

| Chemical Formula | C₂₁H₂₇N₃O₄ |

| SMILES | CC(=O)C1=C(C)C2=CN=C(N[C@@H]3CCOC[C@H]3O)C=C2N(C2CCCC2)C1=O |

| Molecular Weight | 385.46 g/mol |

| Physical State | Solid (presumed) |

| Melting Point | Data not publicly available |

| Boiling Point | Data not publicly available |

| Solubility | Data not publicly available |

| pKa | Data not publicly available |

Synthesis: While the specific synthetic route for this compound is proprietary, the core structure is a 1,6-naphthyridin-2-one. General synthetic methods for this class of compounds often involve the condensation of a substituted pyridine or pyridone precursor.

Mechanism of Action and Signaling Pathway

This compound functions as a selective inhibitor of CDK4 and CDK6, key regulators of the cell cycle.

The CDK4/6-Rb Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the G1-S phase transition of the cell cycle. In normal cell proliferation, Cyclin D complexes with and activates CDK4 and CDK6. This active complex then phosphorylates the Retinoblastoma protein (Rb). Phosphorylated Rb (pRb) releases the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis and progression into the S phase.

By inhibiting CDK4 and CDK6, this compound prevents the phosphorylation of Rb. Hypophosphorylated Rb remains bound to E2F, thereby sequestering it and preventing the expression of S-phase genes. This leads to cell cycle arrest in the G1 phase.

Rationale in Pulmonary Arterial Hypertension

The development of this compound for pulmonary arterial hypertension (PAH) was based on the understanding that abnormal proliferation of pulmonary artery smooth muscle cells (PASMCs) is a key pathological feature of the disease. By inducing G1 cell cycle arrest, CDK4/6 inhibitors have the potential to mitigate this hyperproliferation and vascular remodeling. Preclinical studies with other CDK4/6 inhibitors have shown promise in animal models of PAH.

Experimental Protocols

Due to the discontinuation of this compound at an early stage, detailed experimental protocols are not publicly available. The following are representative methodologies for assessing the activity of a CDK4/6 inhibitor.

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of this compound against CDK4/Cyclin D1 and CDK6/Cyclin D3.

Methodology:

-

Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes are used.

-

A substrate peptide derived from the Retinoblastoma protein (e.g., a biotinylated Rb C-terminal fragment) is utilized.

-

The kinase reaction is initiated by the addition of ATP (e.g., [γ-³³P]ATP) in a buffer containing MgCl₂.

-

The reaction is carried out in the presence of varying concentrations of this compound.

-

After incubation, the reaction is stopped, and the phosphorylated substrate is captured on a streptavidin-coated plate.

-

The amount of incorporated radiolabel is quantified using a scintillation counter.

-

IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation.

Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on a relevant cell line (e.g., human pulmonary artery smooth muscle cells).

Methodology:

-

hPASMCs are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound.

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

-

The absorbance or luminescence is measured using a plate reader.

-

The concentration of this compound that inhibits cell growth by 50% (GI₅₀) is determined.

Western Blot Analysis for Rb Phosphorylation

Objective: To confirm the mechanism of action by evaluating the phosphorylation status of Rb in treated cells.

Methodology:

-

hPASMCs are treated with this compound at various concentrations for a specified time (e.g., 24 hours).

-

Whole-cell lysates are prepared, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Rb (e.g., at Ser780) and total Rb.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The relative levels of pRb are normalized to total Rb.

Clinical Development and Discontinuation

This compound was advanced into a Phase 1 clinical trial (NCT04124653) to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.[1] The study was designed to assess both immediate-release and modified-release formulations. However, the development of this compound was discontinued in November 2021.[2] The specific reasons for the discontinuation have not been publicly disclosed.

Conclusion

This compound is a selective CDK4/6 inhibitor with a well-defined mechanism of action centered on the inhibition of the cell cycle. While its clinical development for pulmonary arterial hypertension was halted, the rationale for targeting the CDK4/6 pathway in this and other proliferative diseases remains an active area of research. This guide provides a summary of the available information on this compound, serving as a valuable resource for researchers in the fields of drug discovery and cell cycle biology. Further investigation into the structure-activity relationships of 1,6-naphthyridin-2-one derivatives may yield new therapeutic agents.

References

An In-depth Technical Guide to the Mechanism of Action of PF-06842874 as a CDK4/6 Inhibitor

Disclaimer: PF-06842874 was a clinical-stage CDK4/6 inhibitor under development by Pfizer for pulmonary arterial hypertension. Its development was discontinued in Phase 1 in November 2021.[1][2] Consequently, detailed preclinical and clinical data for this specific compound are not extensively available in the public domain. This guide provides a comprehensive overview of the mechanism of action of CDK4/6 inhibitors as a class, which is the mechanism by which this compound would have exerted its biological effects. The quantitative data and experimental protocols presented are representative of those used for well-characterized CDK4/6 inhibitors like Palbociclib, Ribociclib, and Abemaciclib.

Core Mechanism of Action: Cell Cycle Regulation

Cyclin-dependent kinases 4 and 6 (CDK4 and CDK6) are key regulatory proteins that, in complex with their activating partners, Cyclin D, govern the transition of the cell from the G1 (growth) phase to the S (synthesis) phase of the cell cycle.[3][4][5] This transition is a critical checkpoint and is often dysregulated in proliferative diseases.

The primary substrate for the Cyclin D-CDK4/6 complex is the Retinoblastoma tumor suppressor protein (Rb).[4][6] In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing them from activating the transcription of genes required for DNA replication and cell cycle progression.[7]

This compound, as a CDK4/6 inhibitor, would competitively bind to the ATP-binding pocket of both CDK4 and CDK6.[8] This inhibition prevents the phosphorylation of Rb, maintaining it in its active state. Consequently, E2F transcription factors remain sequestered, leading to a cell cycle arrest at the G1/S checkpoint and a block in cell proliferation.[6][7]

Signaling Pathway Diagram

Caption: The Cyclin D-CDK4/6-Rb signaling pathway and the inhibitory action of this compound.

Quantitative Analysis of CDK4/6 Inhibition

The potency and selectivity of a CDK4/6 inhibitor are determined through a series of in vitro assays. The following tables present hypothetical but representative data for a selective CDK4/6 inhibitor, illustrating the expected profile of a compound like this compound.

Table 1: In Vitro Kinase Inhibitory Activity

| Kinase Target | IC50 (nM) |

| CDK4/Cyclin D1 | < 10 |

| CDK6/Cyclin D3 | < 15 |

| CDK2/Cyclin E | > 1000 |

| CDK1/Cyclin B | > 1000 |

| CDK9/Cyclin T1 | > 500 |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the kinase activity by 50%. Lower values indicate higher potency.

Table 2: Cellular Anti-proliferative Activity

| Cell Line | Cancer Type | Rb Status | GI50 (nM) |

| MCF-7 | Breast Cancer | Proficient | < 50 |

| T47D | Breast Cancer | Proficient | < 100 |

| MDA-MB-468 | Breast Cancer | Deficient | > 10,000 |

GI50 (Half-maximal growth inhibition) values represent the concentration of the inhibitor required to inhibit cell proliferation by 50%. The lack of activity in Rb-deficient cell lines is a hallmark of CDK4/6 inhibitor mechanism of action.

Experimental Protocols

Detailed methodologies are essential for the characterization of CDK4/6 inhibitors. Below are representative protocols for key experiments.

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro potency (IC50) of the inhibitor against purified CDK4/6 enzymes.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes are used. A peptide substrate derived from the C-terminus of Rb is typically employed.

-

Assay Plate Preparation: The inhibitor is serially diluted in DMSO and added to a 384-well assay plate.

-

Reaction Initiation: The kinase, substrate, and ATP (at a concentration close to its Km) are added to the wells to initiate the phosphorylation reaction.

-

Incubation: The reaction is incubated at room temperature for a specified period (e.g., 60 minutes).

-

Detection: The amount of phosphorylated substrate is quantified. This is often done using a mobility-shift microfluidic assay or a luminescence-based assay that measures the remaining ATP.

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.

Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative effect of the inhibitor on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., MCF-7 for Rb-proficient and MDA-MB-468 for Rb-deficient) are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: The inhibitor is added to the cells in a dose-response manner.

-

Incubation: Cells are incubated for a period that allows for several cell doublings (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a DNA-based assay (e.g., CyQUANT) or a metabolic assay (e.g., CellTiter-Glo). It's important to note that ATP-based metabolic assays can sometimes be confounded by cell size changes during G1 arrest.[7][9][10][11]

-

Data Analysis: The GI50 value is calculated by plotting the percentage of growth inhibition against the inhibitor concentration.

Western Blotting for Rb Phosphorylation

Objective: To confirm the on-target effect of the inhibitor by measuring the phosphorylation of Rb.

Methodology:

-

Cell Treatment: Cells are treated with the inhibitor at various concentrations for a defined period (e.g., 24 hours).

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

Protein Quantification: The protein concentration of each lysate is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated Rb (e.g., at Ser780 or Ser807/811) and total Rb. A loading control like β-actin is also used.

-

Detection: Horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection.

-

Analysis: The band intensities are quantified to determine the ratio of phosphorylated Rb to total Rb.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the preclinical evaluation of a CDK4/6 inhibitor.

Conclusion

While specific data on this compound is scarce due to its discontinued development, its mechanism of action as a CDK4/6 inhibitor is well-understood based on extensive research on this class of drugs. By selectively inhibiting CDK4 and CDK6, these compounds prevent the phosphorylation of Rb, leading to a G1 cell cycle arrest and the inhibition of proliferation in Rb-proficient cells. The characterization of such inhibitors involves a standardized set of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.

References

- 1. cdn.pfizer.com [cdn.pfizer.com]

- 2. fiercebiotech.com [fiercebiotech.com]

- 3. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

A Technical Guide to Cyclin-Dependent Kinase Inhibitors: A Comparative Analysis with a Focus on PF-06842874

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinases (CDKs) are pivotal regulators of the cell cycle, and their dysregulation is a hallmark of cancer. This has led to the development of a diverse landscape of CDK inhibitors, ranging from highly selective agents to broad-spectrum pan-CDK inhibitors and covalent binders. This technical guide provides an in-depth comparison of various classes of CDK inhibitors, with a particular focus on the discontinued clinical candidate PF-06842874. While specific preclinical data for this compound is limited in the public domain, this guide will situate it within the broader context of CDK inhibitor development, detailing the mechanisms of action, selectivity profiles, and experimental evaluation of this important class of therapeutics.

Introduction to Cyclin-Dependent Kinases and Their Role in Cancer

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). These enzymes form active heterodimeric complexes with their regulatory partners, the cyclins. Different cyclin-CDK complexes are active at specific phases of the cell cycle, driving the transition from one phase to the next.

The CDK4 and CDK6 pathway, in complex with D-type cyclins, plays a critical role in the G1 phase of the cell cycle.[1] This complex phosphorylates the retinoblastoma tumor suppressor protein (pRb), leading to the release of the E2F transcription factor.[2] E2F then activates the transcription of genes necessary for the G1-to-S phase transition and DNA replication.[3] In many cancers, this pathway is hyperactivated through various mechanisms, including amplification of cyclin D or CDK4/6 genes, or loss-of-function mutations in tumor suppressors like p16INK4a, which is a negative regulator of CDK4/6.[3] This uncontrolled proliferation makes the CDK4/6-cyclin D-pRb axis a prime target for therapeutic intervention.[1]

This compound: A Discontinued CDK4/6 Inhibitor

This compound is a small molecule inhibitor of CDK4 and CDK6 developed by Pfizer.[4] It was investigated in a Phase I clinical trial for the treatment of pulmonary arterial hypertension, a rare disease for which it received Orphan Drug status in the United States.[4] However, the development of this compound was discontinued in November 2021.[5]

Publicly available information regarding the specific preclinical data of this compound, such as its detailed selectivity profile and IC50 values against a broad panel of kinases, is limited. As a selective CDK4/6 inhibitor, its mechanism of action is presumed to be the inhibition of the kinase activity of CDK4 and CDK6, leading to cell cycle arrest in the G1 phase.

Comparative Analysis of CDK Inhibitors

CDK inhibitors can be broadly classified based on their selectivity and mechanism of action. This section provides a comparative overview of different classes of CDK inhibitors, with a focus on clinically approved and well-characterized compounds.

Selective CDK4/6 Inhibitors

These inhibitors are designed to specifically target the CDK4 and CDK6 kinases, offering a more favorable therapeutic window compared to less selective inhibitors. The three FDA-approved CDK4/6 inhibitors, Palbociclib, Ribociclib, and Abemaciclib, have revolutionized the treatment of hormone receptor-positive (HR+), HER2-negative (HER2-) advanced or metastatic breast cancer.[1]

| Inhibitor | Developer | CDK4 IC50 (nM) | CDK6 IC50 (nM) | Other Notable Targets (IC50 < 100 nM) |

| This compound | Pfizer | Data not publicly available | Data not publicly available | Data not publicly available |

| Palbociclib (Ibrance®) | Pfizer | 11 | 16 | None |

| Ribociclib (Kisqali®) | Novartis | 10 | 39 | None |

| Abemaciclib (Verzenio®) | Eli Lilly | 2 | 10 | CDK9 (57 nM) |

Table 1: Comparative in vitro kinase inhibitory activity (IC50) of selective CDK4/6 inhibitors. Data compiled from multiple sources.

Pan-CDK Inhibitors

Pan-CDK inhibitors target multiple CDKs, leading to a broader impact on the cell cycle and transcription. While this can result in potent anti-tumor activity, it is often associated with increased toxicity.

| Inhibitor | Primary CDK Targets | CDK1 IC50 (nM) | CDK2 IC50 (nM) | CDK4 IC50 (nM) | CDK5 IC50 (nM) | CDK7 IC50 (nM) | CDK9 IC50 (nM) |

| Flavopiridol | CDK1, 2, 4, 6, 7, 9 | 30 | 100 | 20 | - | 10 | 10 |

| Dinaciclib | CDK1, 2, 5, 9 | 3 | 1 | - | 1 | - | 4 |

| AT7519 | CDK1, 2, 4, 5, 9 | 190 | 44 | 67 | 18 | - | <10 |

Table 2: In vitro kinase inhibitory activity (IC50) of selected pan-CDK inhibitors. Data compiled from multiple sources.

Covalent CDK Inhibitors

Covalent inhibitors form an irreversible bond with their target kinase, often leading to prolonged target engagement and potentially improved efficacy. This approach is being explored for various CDKs. For example, compounds have been designed to covalently target a non-catalytic cysteine residue near the ATP-binding pocket of CDK12. Another strategy involves modifying existing reversible inhibitors, such as Palbociclib, to incorporate a reactive "warhead" that can form a covalent bond with a nearby amino acid residue.

Experimental Protocols for Evaluating CDK Inhibitors

The characterization of CDK inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, mechanism of action, and anti-tumor efficacy.

In Vitro Kinase Assays

These assays are fundamental for determining the direct inhibitory activity of a compound against a specific kinase.

Protocol: Radiometric Kinase Assay (Example for CDK4/Cyclin D1)

-

Reaction Setup: Prepare a reaction mixture containing recombinant human CDK4/Cyclin D1 enzyme, a suitable substrate (e.g., a fragment of the retinoblastoma protein, Rb), and the test inhibitor at various concentrations in a kinase assay buffer.

-

Initiation: Start the kinase reaction by adding ATP mix containing [γ-³²P]ATP.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Detection: Spot the reaction mixture onto a phosphocellulose filter paper, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Cell-Based Assays

Cell-based assays are crucial for assessing the effect of an inhibitor on cellular processes.

Protocol: Cell Proliferation Assay (Example using a cancer cell line)

-

Cell Seeding: Seed a cancer cell line known to be dependent on CDK4/6 activity (e.g., MCF-7 breast cancer cells) into a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of the CDK inhibitor for a specified duration (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo®).

-

Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against inhibitor concentration.

Protocol: Cell Cycle Analysis

-

Treatment: Treat cancer cells with the CDK inhibitor at a relevant concentration (e.g., GI50) for a specific time (e.g., 24 hours).

-

Cell Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye (e.g., propidium iodide).

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to determine if the inhibitor induces cell cycle arrest at a specific phase.

In Vivo Efficacy Studies

Animal models are used to evaluate the anti-tumor activity and tolerability of a CDK inhibitor in a living organism.

Protocol: Xenograft Tumor Model

-

Tumor Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomize the mice into vehicle control and treatment groups and administer the CDK inhibitor (e.g., orally) at a defined dose and schedule.

-

Tumor Measurement: Measure the tumor volume regularly using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

-

Data Analysis: Compare the tumor growth between the control and treated groups to assess the anti-tumor efficacy.

Visualizing Key Pathways and Workflows

CDK4/6-Rb Signaling Pathway

The following diagram illustrates the core CDK4/6-Rb signaling pathway and the mechanism of action of CDK4/6 inhibitors.

Caption: The CDK4/6-pRb signaling pathway and the inhibitory action of CDK4/6 inhibitors.

Experimental Workflow for CDK Inhibitor Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a novel CDK inhibitor.

Caption: A generalized workflow for the preclinical development of a CDK inhibitor.

Conclusion and Future Directions

The development of CDK inhibitors represents a significant advancement in targeted cancer therapy. While highly selective CDK4/6 inhibitors have demonstrated remarkable success in specific cancer types, the field continues to evolve. The discontinuation of this compound underscores the challenges inherent in drug development, where promising preclinical candidates may not always translate to clinical success for various reasons including, but not limited to, efficacy, safety, or strategic portfolio decisions.

Future research in this area is focused on several key aspects:

-

Overcoming Resistance: Understanding and overcoming acquired resistance to CDK4/6 inhibitors is a major clinical challenge.

-

Novel CDK Targets: Exploring the therapeutic potential of inhibiting other CDKs, such as CDK2, CDK7, and CDK9, is an active area of investigation.

-

Combination Therapies: Identifying synergistic combinations of CDK inhibitors with other targeted agents or immunotherapies holds promise for improving patient outcomes.

-

Biomarker Development: The identification of predictive biomarkers to select patients most likely to respond to specific CDK inhibitors is crucial for personalizing treatment.

The ongoing exploration of the diverse family of cyclin-dependent kinases will undoubtedly lead to the development of new and improved therapies for a wide range of cancers.

References

- 1. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A narrative review about CDK4/6 inhibitors in the setting of drug resistance: updates on biomarkers and therapeutic strategies in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PF 06842874 - AdisInsight [adisinsight.springer.com]

- 5. fiercebiotech.com [fiercebiotech.com]

The Discovery and Development of PF-06842874: A CDK4/6 Inhibitor for Pulmonary Arterial Hypertension

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

PF-06842874 is a small molecule inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) that was under development by Pfizer for the treatment of pulmonary arterial hypertension (PAH). The rationale for its development stemmed from the understanding that aberrant proliferation of pulmonary artery smooth muscle cells (PASMCs) is a key pathological feature of PAH, driven by dysregulation of the cell cycle. By targeting CDK4/6, key regulators of the G1-S phase transition, this compound was designed to halt this hyperproliferation. The compound was granted Orphan Drug designation by the U.S. Food and Drug Administration (FDA) for PAH.[1] However, its clinical development was discontinued in Phase 1 in November 2021.[1][2] This whitepaper provides a comprehensive overview of the available information on the discovery and development history of this compound, including its mechanism of action, preclinical rationale, and clinical development timeline. Due to its early discontinuation, detailed preclinical data and specific experimental protocols for this compound have not been made publicly available by Pfizer. Therefore, this guide also presents generalized methodologies for key experiments based on the development of other CDK4/6 inhibitors.

Introduction: The Rationale for Targeting CDK4/6 in Pulmonary Arterial Hypertension

Pulmonary arterial hypertension (PAH) is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, leading to right heart failure and death. A key pathological hallmark of PAH is the excessive proliferation of pulmonary artery smooth muscle cells (PASMCs), which contributes to the remodeling of the pulmonary vasculature and increased vascular resistance.

The cell cycle is tightly regulated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). The progression from the G1 (growth) phase to the S (synthesis) phase of the cell cycle is a critical checkpoint and is primarily controlled by the activity of CDK4 and CDK6. These kinases, when complexed with their regulatory partners, Cyclin D, phosphorylate the Retinoblastoma (Rb) protein. Phosphorylation of Rb leads to its inactivation and the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication and cell cycle progression. In PAH, this pathway is often dysregulated, leading to uncontrolled proliferation of PASMCs.

This compound was developed as a selective inhibitor of CDK4 and CDK6, with the therapeutic goal of restoring normal cell cycle control in the pulmonary vasculature and thereby halting or reversing the pathological remodeling seen in PAH.

Mechanism of Action: The CDK4/6-Rb-E2F Signaling Pathway

This compound acts as an ATP-competitive inhibitor of CDK4 and CDK6. By binding to the ATP-binding pocket of these kinases, it prevents the formation of the active Cyclin D-CDK4/6 complexes and subsequent phosphorylation of the Rb protein. This maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, preventing the expression of genes necessary for cell cycle progression into the S phase. The intended therapeutic effect in PAH is the induction of G1 cell cycle arrest in hyperproliferating PASMCs.

Preclinical Development

While specific preclinical data for this compound is not publicly available, the following sections describe the types of studies and representative data that would have been conducted to support its development, based on similar CDK4/6 inhibitors.

In Vitro Studies

3.1.1. Kinase Inhibitory Potency and Selectivity

The primary in vitro evaluation of a kinase inhibitor involves determining its potency against the target enzymes and its selectivity against other kinases.

Table 1: Representative In Vitro Kinase Inhibitory Activity

| Parameter | CDK4/Cyclin D1 | CDK6/Cyclin D3 | Other Kinases |

|---|---|---|---|

| IC50 (nM) | Data not publicly available | Data not publicly available | Data not publicly available |

| Ki (nM) | Data not publicly available | Data not publicly available | Data not publicly available |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Experimental Protocol: Kinase Inhibition Assay (General)

A common method to determine kinase inhibitory activity is a radiometric assay or a fluorescence-based assay. For a radiometric assay, recombinant CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme complexes would be incubated with a substrate (e.g., a fragment of the Rb protein), [γ-³²P]ATP, and varying concentrations of this compound. The reaction would be stopped, and the amount of ³²P incorporated into the substrate would be measured using a scintillation counter. The IC50 value is then calculated by fitting the data to a dose-response curve. Selectivity would be assessed by screening this compound against a panel of other kinases using similar assay formats.

3.1.2. Cellular Proliferation Assays

To confirm the on-target effect of this compound in a cellular context, its ability to inhibit the proliferation of PASMCs would be assessed.

Table 2: Representative Cellular Antiproliferative Activity

| Cell Line | Growth Inhibition (IC50, nM) |

|---|

| Human PASMCs | Data not publicly available |

Experimental Protocol: Cell Proliferation Assay (General)

Human PASMCs, either from healthy donors or PAH patients, would be seeded in 96-well plates and treated with a range of concentrations of this compound. After a defined incubation period (e.g., 72 hours), cell viability would be measured using a colorimetric assay such as the MTT or a fluorescence-based assay like CyQUANT. The IC50 value for growth inhibition would be determined from the resulting dose-response curve.

In Vivo Studies

The efficacy of this compound in a living organism would be evaluated in established animal models of pulmonary hypertension.

Table 3: Representative In Vivo Efficacy in Animal Models of PAH

| Animal Model | Key Endpoints | Results |

|---|---|---|

| Monocrotaline-induced PAH (Rat) | Right Ventricular Systolic Pressure (RVSP), Right Ventricular Hypertrophy (RVH), Pulmonary Vascular Remodeling | Data not publicly available |

| Sugen/Hypoxia-induced PAH (Rat) | RVSP, RVH, Pulmonary Vascular Remodeling | Data not publicly available |

Experimental Protocol: In Vivo Efficacy Study (General)

For the monocrotaline (MCT) model, rats would be injected with MCT to induce PAH. After a set period for disease development, animals would be treated with this compound or a vehicle control for several weeks. At the end of the study, hemodynamic parameters such as RVSP would be measured via right heart catheterization. The hearts would be excised to determine the Fulton index (RV/[LV+S]), a measure of right ventricular hypertrophy. Lungs would be harvested for histological analysis to assess the degree of pulmonary vascular remodeling.

Clinical Development

This compound entered Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in human subjects.

Phase 1 Clinical Trial

Table 4: this compound Phase 1 Clinical Trial Overview

| Parameter | Description |

|---|---|

| Clinical Trial Identifier | Not publicly available |

| Study Design | Likely a randomized, double-blind, placebo-controlled, single and/or multiple ascending dose study |

| Population | Likely healthy volunteers and/or patients with PAH |

| Primary Endpoints | Safety and tolerability |

| Secondary Endpoints | Pharmacokinetics (Cmax, Tmax, AUC) |

| Status | Discontinued |

Experimental Protocol: Phase 1 Clinical Trial (General)

A typical Phase 1 study for a small molecule like this compound would involve single ascending dose (SAD) and multiple ascending dose (MAD) cohorts. In the SAD portion, cohorts of healthy volunteers would receive a single oral dose of this compound or placebo, with the dose escalating in subsequent cohorts after safety data from the previous cohort is reviewed. In the MAD portion, cohorts would receive multiple doses over a set period. Blood samples would be collected at various time points to determine the pharmacokinetic profile. Safety would be monitored through physical exams, vital signs, electrocardiograms (ECGs), and laboratory tests.

Development Timeline and Discontinuation

The development of this compound for pulmonary arterial hypertension progressed to a Phase 1 clinical trial.

-

July 28, 2021: this compound received Orphan Drug designation from the U.S. FDA for the treatment of pulmonary arterial hypertension.[1]

-

November 2, 2021: Pfizer announced the discontinuation of the Phase 1 development program for this compound for PAH in both immediate-release and controlled-release oral formulations.[1][2]

The specific reasons for the discontinuation have not been publicly disclosed by Pfizer. In early-stage clinical development, discontinuation can result from a variety of factors, including but not limited to an unfavorable safety profile, undesirable pharmacokinetic properties, or strategic pipeline prioritization.

Conclusion

This compound represented a targeted therapeutic approach for pulmonary arterial hypertension, aiming to address the underlying pathology of PASMC hyperproliferation through the inhibition of CDK4/6. While the compound progressed to Phase 1 clinical trials and received Orphan Drug designation, its development was ultimately discontinued. The lack of publicly available detailed preclinical and clinical data prevents a full assessment of its potential. However, the scientific rationale for targeting the CDK4/6 pathway in PAH remains a valid area of investigation for the development of novel therapies for this devastating disease.

References

Preclinical Profile of PF-06842874: A CDK 4/6 Inhibitor for Pulmonary Arterial Hypertension

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06842874 is a small molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6) that was under development by Pfizer for the treatment of pulmonary arterial hypertension (PAH).[1][2] The development of this compound was discontinued in November 2021 after Phase I clinical trials.[1] This technical guide provides a summary of the available preclinical information regarding this compound, including its mechanism of action, and outlines typical experimental protocols and data presentation relevant to its development for PAH. Due to the early termination of its development, specific preclinical data for this compound is limited in the public domain. Therefore, this guide also incorporates general knowledge of CDK4/6 inhibition in the context of PAH to provide a comprehensive overview.

Core Mechanism of Action: Targeting the Cell Cycle in PAH

Pulmonary arterial hypertension is characterized by the excessive proliferation of pulmonary artery smooth muscle cells (PASMCs), leading to vascular remodeling and increased pulmonary vascular resistance. The cell cycle machinery, particularly the Cyclin D-CDK4/6-Retinoblastoma (Rb) protein pathway, is a key driver of this hyperproliferative state.

This compound, as a CDK4/6 inhibitor, is designed to intervene in this pathological process. By selectively inhibiting CDK4 and CDK6, the drug prevents the phosphorylation of the Rb protein. Hypophosphorylated Rb remains active and bound to the E2F transcription factor, thereby preventing the transcription of genes required for the G1 to S phase transition of the cell cycle. This ultimately leads to cell cycle arrest and a reduction in PASMC proliferation.

Signaling Pathway

The signaling pathway targeted by this compound is central to cell cycle regulation. Mitogenic signals in PAH lead to the upregulation of Cyclin D, which complexes with and activates CDK4 and CDK6. This complex then phosphorylates and inactivates the Rb protein, releasing E2F to promote the expression of genes necessary for cell proliferation.

Preclinical Data Summary

While specific quantitative preclinical data for this compound is not publicly available, the following tables represent the types of data that would be generated in preclinical studies for a compound of this class. The values presented are hypothetical and for illustrative purposes only, based on typical findings for CDK4/6 inhibitors in relevant assays.

Table 1: In Vitro Activity

| Parameter | Cell Line | Hypothetical Value | Description |

| IC50 (CDK4/Cyclin D1) | Biochemical Assay | 5 nM | Concentration of this compound required to inhibit 50% of CDK4/Cyclin D1 kinase activity. |

| IC50 (CDK6/Cyclin D3) | Biochemical Assay | 10 nM | Concentration of this compound required to inhibit 50% of CDK6/Cyclin D3 kinase activity. |

| Cell Proliferation IC50 | Human PASMCs | 50 nM | Concentration of this compound required to inhibit 50% of proliferation in human pulmonary artery smooth muscle cells. |

Table 2: In Vivo Efficacy in a Rodent Model of PAH

| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) |

| Right Ventricular Systolic Pressure (RVSP, mmHg) | 65 ± 5 | 50 ± 4 | 40 ± 5 |

| Right Ventricular Hypertrophy (Fulton's Index) | 0.55 ± 0.05 | 0.45 ± 0.04 | 0.35 ± 0.03 |

| Pulmonary Arterial Remodeling (% medial wall thickness) | 35 ± 3 | 25 ± 2 | 20 ± 3 |

Experimental Protocols

Detailed experimental protocols for this compound have not been published. However, the following represents standard methodologies used in the preclinical evaluation of therapeutic candidates for PAH.

In Vitro Kinase Assays

-

Objective: To determine the potency and selectivity of this compound against CDK4 and CDK6.

-

Method: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes are incubated with a substrate (e.g., a fragment of the Rb protein) and ATP in the presence of varying concentrations of this compound. The kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using a fluorescence-based or radiometric assay. The IC50 values are then calculated.

Cell Proliferation Assays

-

Objective: To assess the anti-proliferative effect of this compound on PASMCs.

-

Method: Human PASMCs are seeded in multi-well plates and treated with various concentrations of this compound for a defined period (e.g., 72 hours). Cell viability and proliferation are measured using assays such as MTT, BrdU incorporation, or cell counting. The IC50 for cell proliferation is then determined.

In Vivo Models of Pulmonary Arterial Hypertension

-

Objective: To evaluate the in vivo efficacy of this compound in a disease-relevant animal model.

-

Common Models:

-

Monocrotaline (MCT)-induced PAH in rats: A single subcutaneous injection of MCT induces endothelial damage and subsequent PASMC proliferation, leading to PAH.

-

Sugen/Hypoxia (Su/Hx)-induced PAH in rats: A combination of the VEGF receptor antagonist Sugen 5416 and chronic hypoxia leads to a more severe and clinically relevant PAH phenotype.

-

-

Treatment Protocol: Animals with established PAH are treated with vehicle or different doses of this compound, typically administered orally once or twice daily for several weeks.

-

Efficacy Endpoints:

-

Hemodynamics: Measurement of right ventricular systolic pressure (RVSP) via right heart catheterization.

-

Right Ventricular Hypertrophy: Assessed by calculating the Fulton's Index (ratio of the right ventricle free wall weight to the left ventricle plus septum weight).

-

Histology: Morphometric analysis of pulmonary arterioles to quantify medial wall thickness and muscularization.

-

Experimental Workflow

The following diagram illustrates a typical preclinical development workflow for a PAH drug candidate like this compound.

Conclusion

This compound represents a targeted therapeutic approach for pulmonary arterial hypertension by inhibiting the CDK4/6 pathway, which is implicated in the pathological proliferation of pulmonary artery smooth muscle cells. Although its clinical development was halted at an early stage, the scientific rationale for targeting this pathway in PAH remains compelling. This guide provides a framework for understanding the preclinical evaluation of such a compound, highlighting the key in vitro and in vivo studies necessary to establish proof-of-concept and characterize its therapeutic potential. Further research into CDK4/6 inhibition may yet yield new therapeutic options for patients with this devastating disease.

References

Navigating the Kinase Selectivity Landscape of PF-06842874: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, detailed quantitative kinase selectivity data for the investigational compound PF-06842874 is limited. This guide provides a comprehensive overview of its known primary targets and outlines the established methodologies and expected data formats for characterizing the selectivity profile of such a kinase inhibitor, based on industry-standard practices for similar molecules.

Executive Summary

This compound is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1] These kinases are crucial regulators of the cell cycle, and their inhibition has been a validated therapeutic strategy in oncology. The clinical development of this compound by Pfizer was focused on pulmonary arterial hypertension, a departure from the typical oncology indications for CDK4/6 inhibitors.[1] The program was discontinued in the Phase 1 clinical trial stage. A comprehensive understanding of a kinase inhibitor's selectivity is paramount for predicting its therapeutic efficacy and potential off-target effects. This document serves as a technical guide to the anticipated selectivity profile of this compound and the methodologies employed to elucidate it.

Core Target Profile

The primary pharmacological activity of this compound is the inhibition of CDK4 and CDK6. The anticipated core target profile is summarized below.

| Target | Anticipated Activity | Rationale |

| Cyclin-Dependent Kinase 4 (CDK4) | Primary Target | As a designated CDK4/6 inhibitor, high-affinity binding and potent inhibition are expected. |

| Cyclin-Dependent Kinase 6 (CDK6) | Primary Target | As a designated CDK4/6 inhibitor, high-affinity binding and potent inhibition are expected. |

Expected Kinase Selectivity Profile

A comprehensive kinase selectivity profile, often determined through a kinome scan, is critical to understanding the broader interaction landscape of an inhibitor. While the specific data for this compound is not publicly available, a typical selectivity screen would assess the compound's activity against a large panel of human kinases (e.g., >400 kinases). The results of such a screen would be presented in a detailed table, quantifying the inhibitory activity (e.g., as IC50, Ki, or percent inhibition at a given concentration) against each kinase.

Representative Data Table: Kinase Selectivity Profile of a CDK4/6 Inhibitor

| Kinase Family | Kinase Target | IC50 (nM) or % Inhibition @ [X µM] |

| CMGC (CDK, MAPK, GSK, CLK) | CDK4/Cyclin D1 | < 10 |

| CDK6/Cyclin D3 | < 10 | |

| CDK1/Cyclin B | > 1000 | |

| CDK2/Cyclin A | > 500 | |

| CDK5/p25 | > 1000 | |

| ... | ... | |

| TK (Tyrosine Kinase) | ABL1 | > 10000 |

| EGFR | > 10000 | |

| SRC | > 10000 | |

| ... | ... | |

| Other | ... | ... |

Note: The values presented in this table are hypothetical and representative of a selective CDK4/6 inhibitor. They do not represent actual data for this compound.

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to determine the kinase selectivity profile of a compound like this compound.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

Methodology:

-

Reagents: Purified recombinant human kinases, corresponding kinase-specific peptide substrates, Adenosine-5'-triphosphate (ATP), and the test compound (this compound).

-

Assay Principle: A common method is a radiometric assay (e.g., using ³³P-ATP) or a fluorescence-based assay. The assay measures the transfer of a phosphate group from ATP to a peptide substrate by the kinase.

-

Procedure:

-

A dilution series of this compound is prepared in a suitable buffer (e.g., containing DMSO).

-

The kinase, peptide substrate, and test compound are pre-incubated in a multi-well plate.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

-

Data Analysis: The percentage of kinase activity relative to a vehicle control (DMSO) is calculated for each concentration of the test compound. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

KinomeScan™ Competition Binding Assay

Objective: To quantitatively measure the binding affinity of this compound to a large panel of kinases.

Methodology:

-

Assay Principle: This is a competition binding assay where the test compound is tested for its ability to displace a known, immobilized ligand from the active site of the kinase. The amount of kinase bound to the immobilized ligand is measured.

-

Procedure:

-

A proprietary DNA-tagged kinase library is used.

-

Kinases are mixed with the test compound (this compound) at a fixed concentration (e.g., 1 µM or 10 µM).

-

The mixture is then applied to an affinity matrix containing an immobilized, broad-spectrum kinase inhibitor.

-

Kinases that do not bind to the test compound will bind to the affinity matrix.

-

The amount of kinase bound to the matrix is quantified using quantitative PCR (qPCR) of the DNA tag.

-

-

Data Analysis: The results are typically reported as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can also be determined by running the assay with a range of compound concentrations.

Signaling Pathways and Experimental Workflows

CDK4/6 Signaling Pathway

Caption: The CDK4/6-Cyclin D signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

Caption: A representative workflow for determining the selectivity profile of a kinase inhibitor.

Conclusion

While the clinical development of this compound has been discontinued, the principles governing its mechanism of action as a CDK4/6 inhibitor are well-established. A thorough characterization of its kinase selectivity profile would be a critical component of its preclinical and clinical evaluation. The methodologies and data formats presented in this guide represent the industry standard for such an assessment and provide a framework for understanding the potential therapeutic window and off-target liabilities of this class of inhibitors. For drug development professionals, a comprehensive and quantitative kinase selectivity profile is indispensable for informed decision-making and the successful progression of a candidate compound.

References

PF-06842874: A Discontinued CDK4/6 Inhibitor for Pulmonary Arterial Hypertension

PF-06842874 is a small molecule, orally administered inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6) that was under development by Pfizer for the treatment of pulmonary arterial hypertension (PAH).[1][2][3][4] The compound was granted Orphan Drug status for this indication in the United States.[1][2][5] However, its development was discontinued during Phase 1 clinical trials.[1][6]

Due to the early termination of its development, there is a significant lack of publicly available, in-depth technical information regarding the pharmacokinetics and pharmacodynamics of this compound. The comprehensive quantitative data and detailed experimental protocols required for a full technical guide are not available in the public domain.

Limited Available Information:

| Attribute | Information |

| Compound Name | This compound |

| Class | Small Molecule |

| Mechanism of Action | Cyclin-dependent kinase 4 (CDK4) and 6 (CDK6) inhibitor[1][2][3][4] |

| Originator | Pfizer[1] |

| Indication | Pulmonary Arterial Hypertension[1][2][3][4] |

| Orphan Drug Status | Yes, for Pulmonary Arterial Hypertension in the USA[1][2][5] |

| Highest Development Phase | Phase 1 Clinical Trials[2][3][4] |

| Development Status | Discontinued[1][6] |

Mechanism of Action: CDK4/6 Inhibition

As a CDK4/6 inhibitor, this compound was designed to target the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, a key regulator of the cell cycle. The binding of D-type cyclins to CDK4 and CDK6 initiates the phosphorylation of the Rb protein. This phosphorylation event releases the transcription factor E2F, allowing for the transcription of genes necessary for the transition from the G1 phase to the S phase of the cell cycle, thereby promoting cell proliferation. By inhibiting CDK4 and CDK6, this compound would prevent the phosphorylation of Rb, leading to cell cycle arrest in the G1 phase. In the context of pulmonary arterial hypertension, this mechanism was likely intended to inhibit the proliferation of pulmonary artery smooth muscle cells, a key pathological feature of the disease.

Signaling Pathway

References

In-Depth Technical Guide: PF-06842874 and the Landscape of CDK4/6 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the investigational CDK4/6 inhibitor PF-06842874, including its chemical identity and physicochemical properties. Due to the discontinuation of its clinical development, publicly available data on this compound is limited. To provide a thorough understanding of its therapeutic class, this guide also details the mechanism of action, experimental protocols, and quantitative data for approved and well-characterized CDK4/6 inhibitors: palbociclib, ribociclib, and abemaciclib. The document includes detailed signaling pathway diagrams and experimental workflows to serve as a valuable resource for researchers in oncology and drug development.

Introduction to this compound

This compound is a small molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle.[1] Developed by Pfizer, it was investigated as a potential therapeutic agent for pulmonary arterial hypertension.[1] The compound entered Phase I clinical trials but was subsequently discontinued from development.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 2516247-98-4 | [2] |

| Molecular Weight | Average: 385.464 g/mol , Monoisotopic: 385.200156361 g/mol | [2] |

| Molecular Formula | C21H27N3O4 | [2] |

Mechanism of Action: The CDK4/6 Signaling Pathway

CDK4 and CDK6 are serine/threonine kinases that play a pivotal role in the G1 phase of the cell cycle.[3] They form complexes with D-type cyclins, which are activated by mitogenic signals.[4] This complex then phosphorylates the Retinoblastoma (Rb) tumor suppressor protein.[5] Phosphorylation of Rb leads to its inactivation and the release of the E2F transcription factor, which in turn activates the transcription of genes required for the G1 to S phase transition and DNA synthesis.[4]

In many cancers, the CDK4/6-cyclin D-Rb pathway is dysregulated, leading to uncontrolled cell proliferation.[6] CDK4/6 inhibitors, such as this compound, function by binding to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb and thereby inducing G1 cell cycle arrest.[3]

Quantitative Data for Representative CDK4/6 Inhibitors

Due to the limited availability of data for this compound, this section presents quantitative data for the approved CDK4/6 inhibitors palbociclib, ribociclib, and abemaciclib to provide context for the activity of this class of compounds.

In Vitro Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| Ribociclib | CDK4 | 10 | - | [7] |

| CDK6 | 39 | - | [7] | |

| Abemaciclib | CDK4 | 2 | - | [7] |

| CDK6 | 10 | - | [7] | |

| Palbociclib | CDK4 | 11 | - | [7] |

| CDK6 | 16 | - | [7] |

Preclinical Pharmacokinetics

Pharmacokinetic parameters describe the absorption, distribution, metabolism, and excretion (ADME) of a drug in a living organism.

| Compound | Species | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) |

| Abemaciclib | Human | Oral | ~8 | 123 | 2890 | ~24.8 |

| Palbociclib | Human | Oral | 6-12 | 115 | 2280 | ~29 |

| Ribociclib | Human | Oral | 1-4 | 1374 | 22500 | ~32.7 |

Note: The presented pharmacokinetic data are from various preclinical and clinical studies and may not be directly comparable due to differences in experimental conditions.

Experimental Protocols for Evaluation of CDK4/6 Inhibitors

This section outlines representative experimental protocols for the in vitro and in vivo evaluation of CDK4/6 inhibitors, based on methodologies used for approved drugs in this class.

In Vitro Kinase Assay

This assay determines the direct inhibitory activity of a compound against the target kinases.

Methodology:

-

Reagent Preparation: Recombinant active CDK4/Cyclin D1 or CDK6/Cyclin D3 enzymes are diluted in kinase buffer. A substrate, typically a fragment of the Rb protein, is also prepared in the same buffer. The test compound is serially diluted to various concentrations.

-

Reaction Setup: The enzyme, substrate, and test compound are mixed in a microplate well and pre-incubated.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as ADP-Glo™ Kinase Assay (measures ADP production), HTRF® (Homogeneous Time-Resolved Fluorescence), or radioisotope-based assays (measuring incorporation of ³²P-ATP).

-

Data Analysis: The signal is measured, and the percent inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay assesses the effect of the compound on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cell lines known to be dependent on the CDK4/6 pathway (e.g., MCF-7, CAMA-1) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated for a period that allows for several cell doublings (e.g., 72 hours).

-

Assessment of Cell Proliferation: Cell viability or proliferation is measured using various methods:

-

Direct Cell Counting: Using a cell counter or a viability stain like trypan blue.

-

DNA Synthesis Measurement: Using assays that measure the incorporation of bromodeoxyuridine (BrdU) or EdU into newly synthesized DNA.

-

Metabolic Assays: Such as MTT or CellTiter-Glo®, which measure metabolic activity as an indicator of cell viability.

-

-

Data Analysis: The results are used to generate a dose-response curve and calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

In Vivo Xenograft Models

Xenograft models in immunocompromised mice are used to evaluate the anti-tumor efficacy of the compound in a living organism.

Methodology:

-

Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control (vehicle) groups.

-

Drug Administration: The test compound is administered to the treatment group, typically via oral gavage, at a predetermined dose and schedule.

-

Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly).

-

Endpoint and Analysis: The study is terminated when the tumors in the control group reach a predetermined size or after a specified duration. Tumors can be excised for pharmacodynamic analysis, such as measuring the levels of phosphorylated Rb by Western blot or immunohistochemistry, to confirm target engagement.

Conclusion

This compound is an investigational CDK4/6 inhibitor whose clinical development was discontinued. While specific data on this compound remains limited, the extensive research and clinical success of other CDK4/6 inhibitors like palbociclib, ribociclib, and abemaciclib have established this class of drugs as a cornerstone of therapy for certain cancers. The information and protocols detailed in this guide provide a comprehensive framework for the preclinical and clinical evaluation of CDK4/6 inhibitors, serving as a valuable resource for the scientific community engaged in the discovery and development of novel cancer therapeutics.

References

- 1. PF 06842874 - AdisInsight [adisinsight.springer.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The Rb-CDK4/6 signaling pathway is critical in neural precursor cell cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CDK4/6 inhibitors in breast cancer therapy: Current practice and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of PF-06842874 Beyond Pulmonary Arterial Hypertension: A Technical Overview

Disclaimer: PF-06842874 was a clinical-stage CDK4/6 inhibitor under development by Pfizer for the treatment of pulmonary arterial hypertension (PAH). Its development was discontinued in Phase I in November 2021.[1][2] As such, there is a lack of publicly available data on the preclinical and clinical evaluation of this compound for indications other than PAH. This guide, therefore, explores the potential therapeutic targets of this compound by examining the established and emerging roles of the broader class of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors in various diseases. The information presented herein is based on data from other CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, and should be considered a theoretical landscape for a compound with a similar mechanism of action.

Core Mechanism of Action: The Cell Cycle Connection

This compound is a small molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1] These kinases are key regulators of the cell cycle, specifically the transition from the G1 (growth) phase to the S (synthesis) phase. In many pathological conditions, particularly cancer, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.

The canonical pathway involves the binding of D-type cyclins to CDK4/6. This complex then phosphorylates the Retinoblastoma (Rb) protein, a tumor suppressor. Phosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry and DNA replication. By inhibiting CDK4/6, this compound would prevent Rb phosphorylation, maintain its suppression of E2F, and ultimately induce G1 cell cycle arrest.

Potential Therapeutic Targets Beyond PAH

The primary therapeutic area for approved CDK4/6 inhibitors is oncology, specifically hormone receptor-positive (HR+), HER2-negative breast cancer. However, extensive preclinical and clinical research has identified a broad range of other potential applications.

Oncology

The dysregulation of the cell cycle is a hallmark of cancer, making CDK4/6 an attractive target in various malignancies.

Potential Malignancies for this compound:

| Tumor Type | Rationale for CDK4/6 Inhibition |

| Glioblastoma | Frequent alterations in the CDK4/6-Rb pathway. |

| Melanoma | A significant subset of melanomas exhibit CDK4 amplification or cyclin D1 overexpression. |

| Non-Small Cell Lung Cancer (NSCLC) | Particularly in KRAS-mutant NSCLC, CDK4/6 inhibition has shown preclinical activity. |

| Colorectal Cancer | Evidence suggests a role for CDK4/6 in the proliferation of colorectal cancer cells. |

| Ovarian Cancer | Preclinical models have demonstrated sensitivity to CDK4/6 inhibitors. |

| Mantle Cell Lymphoma | Characterized by the t(11;14) translocation leading to cyclin D1 overexpression. |

| Gastric Cancer | A subset of gastric cancers shows amplification of the CDK6 gene. |

Table 1: Potential Oncological Applications of a CDK4/6 Inhibitor Like this compound.

Illustrative Experimental Protocol: In Vitro Cell Proliferation Assay

This protocol is a representative example of how the anti-proliferative effects of a compound like this compound would be initially assessed in cancer cell lines.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, U-87 MG for glioblastoma) in appropriate media and conditions.

-

Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of the CDK4/6 inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).

-

Proliferation Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Non-Oncological Proliferative Disorders

The anti-proliferative effects of CDK4/6 inhibitors could be beneficial in non-cancerous diseases characterized by excessive cell growth.

Potential Non-Oncological Applications:

| Disease Area | Rationale for CDK4/6 Inhibition |

| Fibrosis (e.g., Idiopathic Pulmonary Fibrosis, Renal Fibrosis) | Inhibition of fibroblast proliferation and differentiation into myofibroblasts. |

| Glomerulonephritis | Potential to reduce the proliferation of mesangial cells in the kidney. |

| Atherosclerosis | Inhibition of vascular smooth muscle cell proliferation, a key event in plaque formation. |

Illustrative Experimental Protocol: In Vivo Model of Fibrosis

This protocol is a hypothetical example of how the anti-fibrotic effects of this compound could be evaluated in an animal model.

-

Animal Model: Induce fibrosis in mice, for example, through bleomycin administration for pulmonary fibrosis or unilateral ureteral obstruction (UUO) for renal fibrosis.

-

Treatment Groups: Randomly assign animals to receive daily treatment with this compound (at various doses), a positive control (e.g., an established anti-fibrotic agent), or a vehicle control.

-

Treatment Administration: Administer the treatments via an appropriate route (e.g., oral gavage) for a specified duration (e.g., 14-21 days).

-

Endpoint Analysis:

-

Histology: Harvest the target organs (lungs or kidneys) and perform histological staining (e.g., Masson's trichrome) to assess collagen deposition and tissue architecture.

-

Immunohistochemistry: Stain for markers of fibrosis such as alpha-smooth muscle actin (α-SMA) and fibronectin.

-

Gene Expression: Analyze the expression of pro-fibrotic genes (e.g., TGF-β, Collagen I) using qPCR.

-

-

Data Analysis: Quantify the fibrotic area and marker expression in the different treatment groups and perform statistical analysis to determine the efficacy of the treatment.

Protection of Normal Tissues During Chemotherapy

An emerging area of interest is the use of CDK4/6 inhibitors to protect normal cells from the toxicity of chemotherapy. By inducing a temporary cell cycle arrest in healthy cells, they may be less susceptible to the damaging effects of cytotoxic agents that target rapidly dividing cells.

Potential Applications in Chemoprotection:

| Application | Rationale |

| Myelopreservation | Protecting hematopoietic stem and progenitor cells from chemotherapy-induced damage, thereby reducing neutropenia, anemia, and thrombocytopenia. |

| Nephroprotection | Reducing chemotherapy-induced kidney damage. |

| Cardioprotection | Mitigating the cardiotoxic effects of certain chemotherapeutic agents. |

Summary and Future Directions

While the development of this compound for PAH has been halted, its mechanism of action as a CDK4/6 inhibitor places it in a class of drugs with significant therapeutic potential across a wide range of diseases. The primary area of opportunity lies in oncology, where CDK4/6 inhibitors are already a mainstay of treatment for certain breast cancers, and their application in other solid and hematological malignancies is an active area of research.

Furthermore, the potential for CDK4/6 inhibitors in non-oncological proliferative disorders and as protective agents during chemotherapy represents exciting and expanding fields of investigation. Should the development of this compound be revisited, these areas would be logical avenues for exploration, contingent on a favorable safety and pharmacokinetic profile. The successful application in these new domains will likely depend on the identification of predictive biomarkers to select patient populations most likely to respond.

References

Methodological & Application

Application Notes and Protocols for PF-06842874 In Vitro Kinase Assay

These application notes provide a detailed protocol for determining the inhibitory activity of PF-06842874 against Cyclin-Dependent Kinase 4 (CDK4)/Cyclin D1 and Cyclin-Dependent Kinase 6 (CDK6)/Cyclin D3 using a luminescence-based in vitro kinase assay.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] These kinases, in complex with D-type cyclins, are critical regulators of the cell cycle, specifically in the transition from the G1 to the S phase.[3][4] The primary substrate for the CDK4/6-Cyclin D complex is the Retinoblastoma protein (Rb).[4][5] Phosphorylation of Rb by CDK4/6 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis.[3] Dysregulation of the CDK4/6 pathway is a hallmark of many cancers, making these kinases attractive targets for therapeutic intervention.[3][6]

This document outlines a detailed protocol for measuring the in vitro potency of this compound against CDK4/Cyclin D1 and CDK6/Cyclin D3 using the ADP-Glo™ Kinase Assay. This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[7][8]

Signaling Pathway

The canonical CDK4/6-Cyclin D-Rb signaling pathway is a key driver of cell cycle progression. Upon mitogenic stimulation, Cyclin D levels rise and bind to CDK4 or CDK6. This complex is then activated by CDK-activating kinase (CAK). The active CDK4/6-Cyclin D complex phosphorylates the Retinoblastoma protein (Rb), causing it to dissociate from the E2F transcription factor. Liberated E2F then promotes the transcription of genes necessary for the cell to enter the S phase of the cell cycle. This compound inhibits the kinase activity of CDK4 and CDK6, thereby preventing Rb phosphorylation and halting cell cycle progression.

Quantitative Data

The inhibitory potency of this compound against CDK4 and CDK6 is summarized in the table below. The data is presented as the inhibitor constant (Ki), which reflects the binding affinity of the inhibitor to the kinase.

| Target Kinase | Cyclin Partner | Inhibitor | Ki (nM) |

| CDK4 | Cyclin D1 | This compound | 62 |

| CDK6 | Cyclin D3 | This compound | 130 |

Data sourced from MedChemExpress.[9]

Experimental Protocols

This protocol is adapted for a 384-well plate format using the ADP-Glo™ Kinase Assay.

Materials and Reagents

-

Enzymes:

-

Recombinant human CDK4/Cyclin D1 complex

-

Recombinant human CDK6/Cyclin D3 complex

-

-

Substrate:

-

Inhibitor:

-

This compound

-

-

Assay Kit:

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

-

Buffers and Solutions:

-

Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT[11]

-

ATP solution

-

DMSO

-

-

Labware:

-

384-well white, opaque plates

-

Multichannel pipettes

-

Plate reader capable of luminescence detection

-

Experimental Workflow

References

- 1. This compound | CDK4/6 inhibitor | Probechem Biochemicals [probechem.com]

- 2. PF 06842874 - AdisInsight [adisinsight.springer.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. ADP-Glo™ Kinase Assay Protocol [promega.jp]

- 8. promega.com [promega.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. assets-global.website-files.com [assets-global.website-files.com]

- 11. promega.es [promega.es]

Application Notes and Protocols for the Characterization of a CDK4/6 Inhibitor in Cancer Cell Line Experiments

Disclaimer: PF-06842874 is a known CDK4/6 inhibitor previously under development by Pfizer.[1][2][3][4][5] However, its clinical development was discontinued, and there is a lack of publicly available data regarding its specific use in cancer cell line experiments. The following application notes and protocols are therefore based on the established mechanism of action for CDK4/6 inhibitors and provide generalized methodologies for characterizing such a compound in a cancer research setting. These protocols should be adapted and optimized for specific cell lines and laboratory conditions.

Introduction

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase. In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. This compound, as a CDK4/6 inhibitor, is designed to block this activity, thereby restoring cell cycle control and inhibiting cancer cell growth. The primary mechanism of action involves preventing the phosphorylation of the Retinoblastoma (Rb) protein, which in its hypophosphorylated state, remains bound to the E2F transcription factor, blocking the expression of genes required for S-phase entry. This leads to a G1 cell cycle arrest.

These application notes provide a framework for researchers to evaluate the in vitro efficacy and mechanism of action of a CDK4/6 inhibitor like this compound in cancer cell lines.

Mechanism of Action: CDK4/6 Inhibition

The canonical pathway of CDK4/6 action involves the binding of D-type cyclins to CDK4 or CDK6. This complex then phosphorylates the Retinoblastoma protein (Rb). Hyperphosphorylated Rb releases the E2F transcription factor, which then activates the transcription of genes necessary for DNA synthesis and progression into the S phase of the cell cycle. CDK4/6 inhibitors block the kinase activity of the cyclin D-CDK4/6 complex, preventing Rb phosphorylation and causing the cell to arrest in the G1 phase.

Caption: CDK4/6 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are key experiments to characterize a CDK4/6 inhibitor in cancer cell lines.

Cell Viability Assay (MTS Assay)

This assay determines the effect of the inhibitor on cell proliferation and is used to calculate the half-maximal inhibitory concentration (IC50).

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of the CDK4/6 inhibitor (e.g., from 0.001 to 10 µM) in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a period that allows for several cell doublings (e.g., 72 hours).

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions (e.g., 20 µL per 100 µL of medium).

-